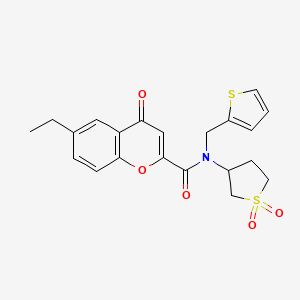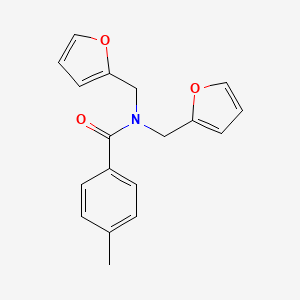![molecular formula C15H10Cl2N2O2 B11395614 2-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B11395614.png)
2-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of a hydrazide with a carboxylic acid chloride under acidic conditions can yield the oxadiazole ring.
-
Attachment of the Dichlorophenoxy Group: : The dichlorophenoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting 2,4-dichlorophenol with an appropriate alkylating agent, such as chloromethyl methyl ether, to form the 2,4-dichlorophenoxy methyl intermediate.
-
Coupling with the Oxadiazole Ring: : The final step involves coupling the 2,4-dichlorophenoxy methyl intermediate with the oxadiazole ring. This can be achieved through a condensation reaction, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.
-
Substitution: : The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has several applications in scientific research:
-
Chemistry: : It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
-
Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.
-
Industry: : It is used in the development of new materials, such as polymers and coatings, where its chemical stability and reactivity are beneficial.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole: Similar structure but with a sulfur atom replacing the oxygen in the oxadiazole ring.
2-[(2,4-Dichlorophenoxy)methyl]-5-methyl-1,3,4-oxadiazole: Similar structure but with a methyl group on the oxadiazole ring.
2-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole: Similar structure but with a different arrangement of nitrogen atoms in the ring.
Uniqueness
2-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of a dichlorophenoxy group and an oxadiazole ring makes it particularly versatile in various applications, from pharmaceuticals to materials science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H10Cl2N2O2 |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-6-7-13(12(17)8-11)20-9-14-18-19-15(21-14)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
VBPJQOIMPRSODG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B11395534.png)


![N-(2-methoxybenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11395539.png)
![4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11395554.png)
![3-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11395562.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide](/img/structure/B11395564.png)
![2-(2-bromo-4-ethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11395565.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methylbutanamide](/img/structure/B11395570.png)
![5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11395576.png)

![5-({[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B11395590.png)
![5-(4-benzylpiperidin-1-yl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11395598.png)
![3-(4-Fluorophenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11395609.png)
